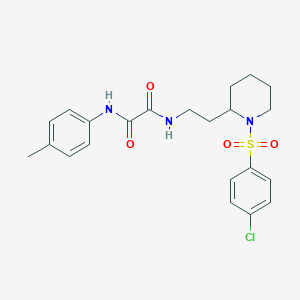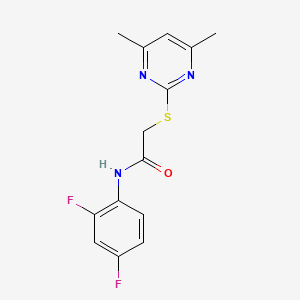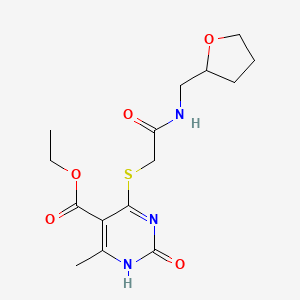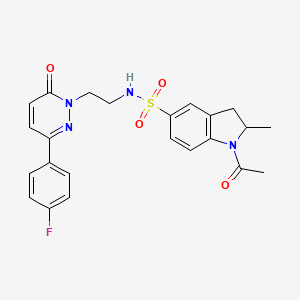
(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also seems to have a morpholino group and a thioxothiazolidinone group, but without specific information or a structural diagram, it’s difficult to describe the exact structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol has been synthesized by ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene in a superbasic system .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic structures, which are of significant interest due to their potential applications in medicinal chemistry and materials science. For example, studies have demonstrated its use in the synthesis of pyrrolo[3,4-c]pyridine and furo[3,4-c]pyridine derivatives through ring transformation processes. These processes involve the treatment with morpholine and subsequent reactions leading to the formation of complex structures with potential biological activity (Zaleska, 1987).
Application in Drug Discovery
In the realm of drug discovery, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The synthesis of various derivatives has led to compounds with broad-spectrum antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents. For example, the synthesis of novel C-5 and N-3 substituted derivatives has shown promising results against a range of bacterial and fungal strains (Desai et al., 2013).
Anticancer and Antiangiogenic Effects
Moreover, the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been investigated, revealing their potential in cancer therapy. These studies have demonstrated that certain derivatives can significantly reduce tumor volume and inhibit tumor-induced angiogenesis in mouse models, suggesting their usefulness as anticancer agents (Chandrappa et al., 2010).
Supramolecular Chemistry
The compound and its derivatives have also been explored in supramolecular chemistry for the development of novel fluorescent chemosensors. These sensors have been designed for the naked-eye detection of specific chemicals, showcasing the versatility of thiazolidin-4-one derivatives in creating functional materials for environmental monitoring and sensing applications (Lin et al., 2016).
Propiedades
IUPAC Name |
(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-14-4-2-3-10(14)9-11-12(17)16(13(19)20-11)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYDYYQHBAUKOM-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)

![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)
![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)
![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)




![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)
![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)
![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2438912.png)